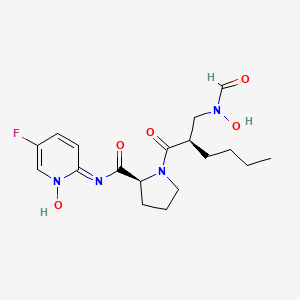

LBM-415

Description

Properties

CAS No. |

478913-91-6 |

|---|---|

Molecular Formula |

C18H25FN4O5 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(2S)-N-(5-fluoro-1-hydroxy-2-pyridinylidene)-1-[(2R)-2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H25FN4O5/c1-2-3-5-13(10-21(27)12-24)18(26)22-9-4-6-15(22)17(25)20-16-8-7-14(19)11-23(16)28/h7-8,11-13,15,27-28H,2-6,9-10H2,1H3/t13-,15+/m1/s1 |

InChI Key |

AYCMYBACERJYNY-HIFRSBDPSA-N |

Isomeric SMILES |

CCCC[C@H](CN(C=O)O)C(=O)N1CCC[C@H]1C(=O)N=C2C=CC(=CN2O)F |

Canonical SMILES |

CCCCC(CN(C=O)O)C(=O)N1CCCC1C(=O)N=C2C=CC(=CN2O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LBM415 NVP PDF 713 NVP PDF-713 NVP-PDF713 |

Origin of Product |

United States |

Foundational & Exploratory

LBM-415: A Technical Guide to its Mechanism of Action in Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LBM-415, also known as NVP-PDF713, is a potent inhibitor of bacterial peptide deformylase (PDF), a critical enzyme in the pathway of bacterial protein maturation. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular target, biochemical effects, and antibacterial activity. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visualizations to elucidate its mechanism and relevant experimental workflows. While this compound showed promise in preclinical and early clinical development, its advancement was halted due to safety concerns, specifically the observation of methemoglobinemia at higher doses[1]. Nevertheless, the study of this compound and other PDF inhibitors continues to provide valuable insights into novel antibacterial drug discovery.

Core Mechanism of Action: Inhibition of Peptide Deformylase

The primary mechanism of action of this compound is the inhibition of peptide deformylase (PDF), a metalloenzyme essential for the survival of most pathogenic bacteria[2]. In eubacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For a significant portion of bacterial proteins to become functional, this N-terminal formyl group must be removed. This deformylation is catalyzed by PDF. Following the action of PDF, the methionine residue may be cleaved by methionine aminopeptidase (MAP). The action of MAP is contingent upon the prior removal of the formyl group by PDF, making PDF a critical gateway in protein maturation[2].

This compound acts as a potent and reversible inhibitor of PDF. By blocking the active site of PDF, this compound prevents the deformylation of nascent polypeptide chains. The accumulation of N-formylated proteins disrupts normal cellular function and is ultimately lethal to the bacterium. This targeted action on an essential bacterial process, which is absent in the cytoplasm of eukaryotic cells, makes PDF an attractive target for antibacterial agents[2].

Signaling Pathway Diagram

The following diagram illustrates the role of PDF in bacterial protein synthesis and the inhibitory action of this compound.

References

LBM-415: A Technical Guide to its Targeting of Bacterial Peptide Deformylase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LBM-415, a potent and novel antibacterial agent, targets a crucial and highly conserved enzyme in prokaryotic protein synthesis: peptide deformylase (PDF). This enzyme is essential for bacterial viability, and its absence in the cytoplasm of mammalian cells makes it an attractive target for the development of new antibiotics. This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

The Molecular Target: Peptide Deformylase (PDF)

The primary molecular target of this compound in bacteria is the metalloenzyme Peptide Deformylase (PDF)[1][2][3][4]. PDF plays an indispensable role in bacterial protein maturation. In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The removal of this N-formyl group is a critical step for the proper folding and function of the majority of newly synthesized proteins. PDF catalyzes this deformylation reaction, making it a vital enzyme for bacterial survival[1].

Mechanism of Action of Peptide Deformylase

The catalytic mechanism of PDF involves a metal ion, typically Fe(II) in its natural state, located within the active site. This metal ion coordinates with a water molecule, facilitating its deprotonation to form a hydroxide ion. This hydroxide ion then acts as a nucleophile, attacking the carbonyl carbon of the N-formyl group on the nascent polypeptide chain. This process leads to the cleavage of the formyl group as formate, leaving a deformylated N-terminal methionine residue.

dot graph Peptide_Deformylase_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes Substrate [label="N-formylmethionyl-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; PDF_Fe [label="PDF Active Site\n(Fe²⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxide [label="Hydroxide (OH⁻)\nfrom H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Deformylated Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Formate (HCOO⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> PDF_Fe [label="Binding"]; PDF_Fe -> Hydroxide [label="activates"]; Hydroxide -> Intermediate [label="Nucleophilic Attack"]; Substrate -> Intermediate; Intermediate -> Product1 [label="Release"]; Intermediate -> Product2 [label="Release"]; PDF_Fe -> PDF_Fe [label="Regeneration"]; } Peptide Deformylase Catalytic Cycle

Inhibition by this compound

This compound acts as a potent and reversible inhibitor of peptide deformylase[4]. By binding to the active site of the enzyme, this compound prevents the deformylation of nascent polypeptide chains. This inhibition leads to an accumulation of formylated proteins, which are largely non-functional. The disruption of this essential step in protein synthesis ultimately results in bacterial growth arrest and cell death.

dot graph LBM415_Inhibition { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes LBM415 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDF [label="Peptide Deformylase (PDF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NascentProtein [label="N-formylmethionyl-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; InhibitedComplex [label="this compound-PDF Complex\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Deformylation [label="Deformylation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; FunctionalProtein [label="Functional Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; BacterialGrowth [label="Bacterial Growth", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LBM415 -> PDF [label="Binds to\nactive site"]; PDF -> InhibitedComplex; NascentProtein -> Deformylation; PDF -> Deformylation [style=invis]; Deformylation -> FunctionalProtein; FunctionalProtein -> BacterialGrowth; InhibitedComplex -> Inhibition [label="leads to"]; Inhibition -> Deformylation [arrowhead=tee];

} Mechanism of this compound Inhibition

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated through extensive in vitro and in vivo studies against a broad spectrum of bacterial pathogens, including multidrug-resistant strains.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Bacterial Species | Resistance Profile | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.06 - 4.0 | 1.0 | 2.0 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.06 - 4.0 | 1.0 | 2.0 |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible | ≤0.06 - 4.0 | 1.0 | 2.0 |

| Coagulase-Negative Staphylococci | Methicillin-Resistant | ≤0.06 - 4.0 | 1.0 | 2.0 |

| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.03 - 4.0 | - | - |

| Streptococcus pneumoniae | Multidrug-Resistant (MDRSP) | 0.03 - 4.0 | - | - |

Data compiled from multiple sources[5][6].

In Vivo Efficacy: 50% Effective Dose (ED₅₀) in Murine Models

The in vivo efficacy of this compound has been evaluated in various murine infection models, with the 50% effective dose (ED₅₀) being a key parameter for assessing potency.

| Infection Model | Pathogen | This compound ED₅₀ (mg/kg) | Route of Administration |

| Systemic Infection | S. aureus (MSSA) | 2.3 | Oral |

| Systemic Infection | S. aureus (MSSA) | 1.1 | Subcutaneous |

| Systemic Infection | S. aureus (MRSA) | - | - |

| Systemic Infection | S. pneumoniae (PSSP) | - | - |

| Systemic Infection | S. pneumoniae (MDRSP) | 36.6 | Oral |

| Systemic Infection | S. pneumoniae (MDRSP) | 4.8 | Subcutaneous |

| Pneumonia | S. pneumoniae (PSSP) | 23.3 | Oral |

Data compiled from a study on murine infection models[1].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Broth Microdilution Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Sterile diluents

-

Incubator (35°C)

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well microtiter plates. The final concentrations should span a clinically relevant range.

-

Inoculum preparation: A suspension of the test bacterium is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

dot graph Broth_Microdilution_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareDilutions [label="Prepare Serial Dilutions\nof this compound in Microtiter Plate"]; PrepareInoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; InoculatePlate [label="Inoculate Microtiter Plate\nwith Bacterial Suspension"]; Incubate [label="Incubate at 35°C\nfor 16-20 hours"]; ReadMIC [label="Read Minimum Inhibitory\nConcentration (MIC)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PrepareDilutions; Start -> PrepareInoculum; PrepareDilutions -> InoculatePlate; PrepareInoculum -> InoculatePlate; InoculatePlate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; } Broth Microdilution Workflow

Murine Systemic Infection Model

This model is used to evaluate the in vivo efficacy of this compound against systemic bacterial infections.

Objective: To determine the 50% effective dose (ED₅₀) of this compound in protecting mice from a lethal systemic infection.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Bacterial strain of interest (e.g., S. aureus, S. pneumoniae)

-

This compound formulation for oral or subcutaneous administration

-

Vehicle control

-

Syringes and needles

-

Animal housing and monitoring facilities

Procedure:

-

Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose of the bacterial pathogen. The inoculum is prepared from a logarithmic phase culture and diluted in a suitable medium to the desired concentration.

-

Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of this compound or the vehicle control. The drug can be administered orally (p.o.) via gavage or subcutaneously (s.c.).

-

Monitoring: The mice are monitored for a defined period (e.g., 7 days) for survival.

-

Data Analysis: The ED₅₀, the dose of this compound that protects 50% of the infected mice from death, is calculated using statistical methods such as probit analysis.

Murine Thigh Infection Model

This localized infection model allows for the assessment of an antimicrobial agent's ability to reduce the bacterial burden in a specific tissue.

Objective: To evaluate the effect of this compound on the bacterial load in the thigh muscle of infected mice.

Materials:

-

Neutropenic mice (rendered neutropenic by cyclophosphamide treatment)

-

Bacterial strain of interest (e.g., MRSA)

-

This compound formulation

-

Vehicle control

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

-

Infection: A defined inoculum of the bacterial pathogen is injected directly into the thigh muscle of the anesthetized mice.

-

Treatment: At a set time after infection, treatment with this compound or vehicle is initiated.

-

Bacterial Load Determination: At a predetermined time point post-treatment, the mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized.

-

Enumeration: Serial dilutions of the tissue homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

Murine Pneumonia Model

This model is employed to assess the efficacy of this compound in treating respiratory tract infections.

Objective: To determine the efficacy of this compound in reducing the bacterial burden in the lungs of mice with pneumonia.

Materials:

-

Mice (e.g., BALB/c)

-

Bacterial strain of interest (e.g., S. pneumoniae)

-

This compound formulation

-

Vehicle control

-

Intranasal inoculation equipment

-

Lung homogenization equipment

Procedure:

-

Infection: Anesthetized mice are infected by intranasal instillation of a bacterial suspension to establish a lung infection.

-

Treatment: Treatment with this compound or vehicle is initiated at a specified time after infection.

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are aseptically harvested and homogenized.

-

Enumeration: The bacterial load in the lung homogenates is quantified by plating serial dilutions on selective agar.

Conclusion

This compound represents a promising class of antibiotics that target the essential bacterial enzyme, peptide deformylase. Its potent in vitro and in vivo activity against a wide range of pathogens, including those resistant to current therapies, underscores its potential as a valuable addition to the antimicrobial arsenal. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of PDF inhibitors as a novel class of antibacterial agents.

References

- 1. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Libtayo® (cemiplimab) Approved in the European Union as First and Only Immunotherapy for Adjuvant Treatment of Cutaneous Squamous Cell Carcinoma (CSCC) with High Risk of Recurrence after Surgery and Radiation - BioSpace [biospace.com]

- 5. MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]

LBM-415: A Technical Overview of a Novel Peptide Deformylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LBM-415, also known as NVP PDF-713, emerged as a promising novel antibacterial agent from the peptide deformylase (PDF) inhibitor class.[1][2][3] Developed by Novartis, it was engineered to combat community-acquired respiratory tract and skin infections, with a particular focus on multidrug-resistant Gram-positive cocci.[1] this compound's unique mechanism of action, targeting an essential bacterial enzyme not utilized by mammalian cells, positioned it as a candidate to circumvent existing antibiotic resistance.[3] This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, presenting key data and methodologies for the scientific community.

Mechanism of Action: Inhibition of Peptide Deformylase

This compound functions by inhibiting peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis.[2][3] In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The formyl group is essential for the initiation of translation but must be removed for the nascent polypeptide chain to mature into a functional protein. This deformylation is catalyzed by PDF.[4][5][6] By binding to the active site of PDF, this compound prevents the removal of the formyl group, leading to the accumulation of formylated proteins and ultimately, the cessation of bacterial growth.[5] This bacteriostatic effect has been observed in various studies.[7]

In Vitro Activity

This compound demonstrated potent in vitro activity against a range of clinically important pathogens, particularly Gram-positive bacteria. Its efficacy was largely unaffected by existing resistance mechanisms to other antibiotic classes.

Quantitative In Vitro Data

| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.0 | 2.0 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0 | 2.0 |

| Coagulase-negative staphylococci | - | 1.0 | 2.0 |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.5 | 1.0 |

| Streptococcus pneumoniae | Penicillin-Intermediate | 1.0 | 2.0 |

| Streptococcus pneumoniae | Penicillin-Resistant | 1.0 | 2.0 |

| Haemophilus influenzae | - | 2.0 | 8.0 |

Data compiled from multiple sources.[5][7][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods, following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

-

Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: Two-fold serial dilutions of this compound were prepared in 96-well microtiter plates containing CAMHB.

-

Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The inoculated plates were incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.

In Vivo Efficacy

Preclinical evaluation of this compound in murine infection models demonstrated its in vivo efficacy against key pathogens.

Quantitative In Vivo Data

| Infection Model | Pathogen | Administration Route | ED50 (mg/kg) |

| Systemic Infection | Streptococcus pneumoniae (MDRSP) | Subcutaneous | 4.8 |

| Systemic Infection | Streptococcus pneumoniae (MDRSP) | Oral | 36.6 |

| Pneumonia | Streptococcus pneumoniae | Oral | 23.3 |

MDRSP: Multidrug-resistant Streptococcus pneumoniae. Data from Osborne et al.[9]

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of new antibiotics.

Methodology:

-

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's direct effect.

-

Infection: A standardized inoculum of the test organism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) was injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection, mice were treated with this compound via a clinically relevant route (e.g., oral or subcutaneous). A control group received a vehicle.

-

Assessment of Bacterial Burden: At various time points after treatment, mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenate was serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: The efficacy of this compound was determined by comparing the bacterial load in the thighs of treated animals to that of the control group.

Pharmacokinetics and Discontinuation

Human Pharmacokinetics

A Phase I clinical trial in healthy volunteers provided key pharmacokinetic data for this compound. Following oral administration, this compound exhibited dose-proportional pharmacokinetics.

| Parameter | Value (at 1,000 mg b.i.d.) |

| Cmax (Peak Plasma Concentration) | 17.85 ± 5.96 µg/mL |

| AUC(0-24h) (Area Under the Curve) | 36.83 ± 10.36 µg/ml·h |

| Half-life (t1/2) | 2.18 ± 0.61 hours |

Data from a study in healthy volunteers.[10]

Safety and Discontinuation

The development of this compound was halted after Phase I clinical trials due to an unexpected and significant safety concern.[10] At higher doses, this compound was found to cause reversible cyanosis and low oxygen saturation, which was attributed to methemoglobinemia.[10] This adverse effect rendered the risk-benefit profile of the drug unfavorable for further development.

Conclusion

This compound represented a significant advancement in the exploration of novel antibiotic targets. Its potent in vitro and in vivo activity against clinically relevant, and often resistant, pathogens underscored the potential of peptide deformylase as a viable antibacterial target. However, the unforeseen safety issues that arose during early clinical development ultimately led to its discontinuation. The story of this compound serves as a critical case study for drug development professionals, highlighting the importance of thorough safety evaluations and the inherent challenges in translating promising preclinical data into a safe and effective therapeutic. The extensive research conducted on this compound has, nevertheless, provided a valuable foundation for the continued pursuit of new PDF inhibitors and other novel antibacterial agents.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Study of Peptide Deformylase Inhibition in Streptococcus pneumoniae and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmilabs.com [jmilabs.com]

- 9. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor. - OAK Open Access Archive [oak.novartis.com]

LBM-415: A Technical Guide to a Novel Peptide Deformylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LBM-415, also known as NVP PDF-713, is a pioneering antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1][2][3][4] It represents a significant development in the search for new antibiotics with novel mechanisms of action to combat the growing threat of antimicrobial resistance. This compound has demonstrated potent activity against a range of clinically important Gram-positive and select Gram-negative pathogens, including strains resistant to existing antibiotic classes.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Properties

This compound is an N-alkyl urea hydroxamic acid derivative.[8][9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-1-((2R)-2-((Formylhydroxyamino)methyl)hexanoyl)pyrrolidine-2-carboxylic acid N-(5-fluoro-1-oxopyridin-2-yl)amide | [2] |

| Synonyms | NVP PDF-713 | [2] |

| CAS Number | 478913-91-6 | [2] |

| Chemical Formula | C18H25FN4O5 | [2] |

| Molecular Weight | 396.41 g/mol | [2] |

| Hydrogen Bond Acceptors | 5 | [10] |

| Hydrogen Bond Donors | 2 | [10] |

| Rotatable Bonds | 10 | [10] |

| Topological Polar Surface Area | 115.44 Ų | [10] |

| XLogP | 1.39 | [10] |

Mechanism of Action: Inhibition of Peptide Deformylase

This compound exerts its antibacterial effect by targeting and inhibiting peptide deformylase (PDF), a crucial bacterial enzyme.[11][12] In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of the methionine residue by methionine aminopeptidase (MAP), leading to the maturation of functional proteins. By inhibiting PDF, this compound prevents the removal of the N-formyl group, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth.[11] This mechanism is primarily bacteriostatic.[4][7][8]

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a broad range of clinically relevant bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Oxacillin-Susceptible) | 1 | 2 | [8] |

| Staphylococcus aureus (Oxacillin-Resistant) | 0.5 | 2 | [8] |

| Streptococcus pneumoniae | - | 1 | [4] |

| Streptococcus spp. | - | 1 | [4] |

| Enterococcus spp. | - | 4 | [4] |

| Moraxella catarrhalis | - | 0.5 | [4] |

| Haemophilus influenzae | - | 4-8 | [4] |

| Legionella pneumophila | - | 0.12 | [4] |

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of this compound has been evaluated in various murine infection models, demonstrating its potential for treating bacterial infections.

| Infection Model | Pathogen | Administration Route | ED50 (mg/kg) | Comparator and ED50 (mg/kg) | Reference |

| Systemic Infection | S. pneumoniae (MDRSP) | Subcutaneous | 4.8 | Telithromycin: 13.2 | [1][3] |

| Systemic Infection | S. pneumoniae (MDRSP) | Oral | 36.6 | Penicillin V: >60, Clarithromycin: >60 | [1][3] |

| Pneumonia | S. pneumoniae (PSSP) | Oral | 23.3 | Moxifloxacin: 14.3 | [1][3] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in both mice and humans to characterize the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Reference |

| Cmax (ng/mL) | 5,361 (C0) | 4,250 | [1][9] |

| Tmax (min) | - | 30 | [1][9] |

| AUC (ng·h/mL) | 2,693 | 5,702 | [1][9] |

| Bioavailability (F) | - | 53% | [1][9] |

| Clearance (CL) (mL/h/kg) | 1,851 | - | [1][9] |

| Volume of Distribution (Vss) (mL/kg) | 3,119 | - | [1][9] |

Table 4: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (1,000 mg single oral dose)

| Parameter | Value | Reference |

| Cmax (µg/mL) | 17.85 ± 5.96 (at 1,000 mg b.i.d.) | [13] |

| AUC0-24h (µg·h/mL) | 36.83 ± 10.36 (at 1,000 mg b.i.d.) | [13] |

| Half-life (t1/2) (h) | 2.18 ± 0.61 | [13] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of this compound were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

References

- 1. byjus.com [byjus.com]

- 2. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15.5 Ribosomes and Protein Synthesis – OpenStax Biology [press.rebus.community]

- 4. Animal Models of Pneumococcal pneumonia [mdpi.com]

- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 7. noblelifesci.com [noblelifesci.com]

- 8. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]

- 10. google.com [google.com]

- 11. criver.com [criver.com]

- 12. Commercial broth microdilution panel validation and reproducibility trials for NVP PDF-713 (LBM 415), a novel inhibitor of bacterial peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Murine models [bio-protocol.org]

In Vitro Susceptibility of Streptococcus pneumoniae to LBM-415: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of LBM-415, a novel peptide deformylase (PDF) inhibitor, against the significant respiratory pathogen Streptococcus pneumoniae. The document synthesizes available data on its efficacy, particularly against antibiotic-resistant phenotypes, and details the experimental methodologies for assessing its susceptibility.

Core Findings: Potent Activity Against Resistant S. pneumoniae

This compound has demonstrated potent in vitro activity against a wide range of Streptococcus pneumoniae isolates. Notably, its efficacy appears to be unaffected by resistance to other major antibiotic classes, including β-lactams, macrolides, and quinolones.

The minimum inhibitory concentrations (MICs) for this compound against 300 clinical isolates of S. pneumoniae ranged from 0.03 to 4.0 μg/ml.[1][2] The MIC at which 50% of isolates are inhibited (MIC₅₀) was reported to be between 0.5 to 1.0 μg/ml, and the MIC at which 90% are inhibited (MIC₉₀) was between 1.0 to 2.0 μg/ml.[1] Another study involving 170 strains found an MIC₉₀ of 1 µg/ml.[3] This activity was consistent across strains with varying susceptibility to penicillin and macrolides.[1]

In comparison to other antimicrobial agents, this compound's activity is significant. While the MICs of β-lactams tend to increase with penicillin G resistance, this compound's MICs remain low.[1][2] It is, however, generally considered to have a bacteriostatic action, though bactericidal activity (99.9% killing) has been observed at twice the MIC after 24 hours against some strains.[1][2][4]

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents against Streptococcus pneumoniae.

Table 1: In Vitro Activity of this compound and Comparator Antimicrobial Agents Against 300 S. pneumoniae Strains Classified by Penicillin Susceptibility. [1]

| Antimicrobial Agent | Penicillin Susceptibility | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

| This compound | Penicillin-Susceptible | 0.03 - 2.0 | 0.5 | 1.0 |

| Penicillin-Intermediate | 0.06 - 4.0 | 1.0 | 2.0 | |

| Penicillin-Resistant | 0.125 - 4.0 | 1.0 | 2.0 | |

| Penicillin G | Penicillin-Susceptible | 0.016 - 0.06 | 0.03 | 0.06 |

| Penicillin-Intermediate | 0.125 - 1.0 | 0.25 | 0.5 | |

| Penicillin-Resistant | 2.0 - 4.0 | 2.0 | 4.0 | |

| Amoxicillin | Penicillin-Susceptible | ≤0.016 - 0.5 | 0.03 | 0.06 |

| Penicillin-Intermediate | 0.125 - 2.0 | 0.5 | 1.0 | |

| Penicillin-Resistant | 0.5 - 16.0 | 4.0 | 8.0 | |

| Vancomycin | All Strains | 0.03 - 1.0 | 0.5 | 0.5 |

| Linezolid | All Strains | 0.25 - 2.0 | 1.0 | 1.0 |

| Levofloxacin | Quinolone-Susceptible | 0.5 - 2.0 | 1.0 | 1.0 |

| Quinolone-Resistant | 4.0 - 32.0 | 8.0 | 16.0 |

Table 2: In Vitro Activity of this compound Against 300 S. pneumoniae Strains Classified by Macrolide Susceptibility. [1]

| Antimicrobial Agent | Macrolide Susceptibility | Resistance Mechanism | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

| This compound | Macrolide-Susceptible | - | 0.03 - 2.0 | 0.5 | 1.0 |

| Macrolide-Resistant | erm(B) | 0.06 - 4.0 | 1.0 | 2.0 | |

| Macrolide-Resistant | mef(A) | 0.06 - 4.0 | 1.0 | 2.0 | |

| Erythromycin | Macrolide-Susceptible | - | ≤0.016 - 0.03 | 0.016 | 0.03 |

| Macrolide-Resistant | erm(B) | 16.0 - >64.0 | >64.0 | >64.0 | |

| Macrolide-Resistant | mef(A) | 1.0 - 32.0 | 4.0 | 16.0 |

Mechanism of Action: Peptide Deformylase Inhibition

This compound functions by inhibiting the bacterial enzyme peptide deformylase (PDF).[1][2] This enzyme is crucial for bacterial protein synthesis as it removes the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of formylated proteins, which are non-functional, ultimately resulting in the cessation of bacterial growth. This mechanism is distinct from that of other antibiotic classes, explaining the lack of cross-resistance.

References

- 1. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmilabs.com [jmilabs.com]

In Vitro Activity of LBM-415 Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of LBM-415, a novel peptide deformylase inhibitor, against the clinically significant pathogen Staphylococcus aureus. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the mechanism of action and experimental workflows.

Introduction

This compound (also known as NVP-PDF713) is an investigational antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides, a crucial step in bacterial protein maturation. By inhibiting PDF, this compound effectively halts bacterial protein synthesis, leading to a bacteriostatic effect.[2][3] This novel mechanism of action makes this compound a promising candidate for the treatment of infections caused by multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This guide focuses on the in vitro activity of this compound against various phenotypes of S. aureus.

Quantitative In Vitro Activity

The in vitro potency of this compound against S. aureus has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The following tables summarize the MIC data for this compound against various S. aureus isolates.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| S. aureus | 875 | 0.5 - 4.0 | 0.5 | 1.0 | [6] |

| S. aureus | 258 | ≤0.06 - 4.0 | 1.0 | 2.0 | [2] |

| S. aureus | 153 | - | - | 2.0 | [1] |

| S. aureus | >99.9% of isolates inhibited at 2 µg/mL | - | - | - | [7] |

Table 2: Comparative In Vitro Activity of this compound against Methicillin-Susceptible and -Resistant Staphylococcus aureus

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 69 | ≤0.06 - 4.0 | 1.0 | 2.0 | [2] |

| Methicillin-Resistant S. aureus (MRSA) | 62 | ≤0.06 - 4.0 | 1.0 | 2.0 | [2] |

| Oxacillin-Susceptible S. aureus | - | - | - | - | [8] |

| Oxacillin-Resistant S. aureus | - | - | - | - | [8] |

Notably, the activity of this compound appears to be largely unaffected by the methicillin-resistance status of the S. aureus isolates.[2][3]

Experimental Protocols

The following section details a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial Strains: A panel of well-characterized S. aureus isolates, including reference strains (e.g., ATCC 29213) and clinical isolates (both MSSA and MRSA).

-

Antimicrobial Agent: this compound powder of known purity.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer or plate reader.

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of S. aureus.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the this compound dilutions with the prepared bacterial suspension.

-

Include a positive control well (no drug) and a negative control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vitro susceptibility testing.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of Staphylococcus aureus isolates, including strains resistant to other classes of antibiotics. Its novel mechanism of action and consistent performance against both MSSA and MRSA highlight its potential as a valuable new therapeutic agent. Further research, including in vivo efficacy studies and clinical trials, is warranted to fully elucidate the clinical utility of this compound in the treatment of staphylococcal infections.

References

- 1. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

LBM-415: A Novel Peptide Deformylase Inhibitor for Gram-Positive Infections

A Technical Overview of In Vitro and In Vivo Efficacy

LBM-415 (also known as NVP PDF-713) is a pioneering antibacterial agent from the peptide deformylase (PDF) inhibitor class, which has undergone clinical development for treating community-acquired respiratory tract and skin infections.[1][2][3] This document provides a comprehensive technical guide on the activity of this compound against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains. It details the compound's mechanism of action, summarizes its in vitro and in vivo performance through extensive data, and outlines the experimental protocols used for its evaluation.

Mechanism of Action: Targeting Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[3] PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for protein maturation in bacteria. By inhibiting PDF, this compound prevents the formation of functional proteins, ultimately leading to a bacteriostatic effect.[2][4]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically important gram-positive pathogens. Its efficacy is notably maintained against strains resistant to other classes of antibiotics, such as oxacillin-resistant staphylococci and penicillin-resistant streptococci.[1][5]

Table 1: In Vitro Activity of this compound Against Staphylococcus aureus

| Organism (No. of Isolates) | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| S. aureus | Oxacillin-Susceptible | 1 | 2 | ≤2[1] |

| S. aureus | Oxacillin-Resistant | 0.5 | 2 | ≤2[1] |

| S. aureus (258) | Methicillin-Susceptible & Resistant | 1.0 | 2.0 | ≤0.06 - 4.0[4][6] |

| Coagulase-Negative Staphylococci (258) | Methicillin-Susceptible & Resistant | 1.0 | 2.0 | ≤0.06 - 4.0[4][6] |

Table 2: In Vitro Activity of this compound Against Streptococcal Species

| Organism (No. of Isolates) | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (300) | Penicillin-Susceptible | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0[7] |

| Streptococcus pneumoniae (300) | Penicillin-Intermediate | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0[7] |

| Streptococcus pneumoniae (300) | Penicillin-Resistant | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0[7] |

| Streptococcus pneumoniae | - | - | - | 0.03 - 4.0[8] |

| β-hemolytic streptococci | - | - | 0.5 | ≤4[5] |

Table 3: In Vitro Activity of this compound Against Enterococcal Species

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | - | - | ≤8[5] |

| Enterococcus faecium | - | - | - |

| All Enterococci | - | 4 | 0.06 - 8[9] |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various murine infection models, demonstrating its potential for treating systemic and localized infections caused by gram-positive bacteria.

Table 4: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | Resistance Profile | This compound ED50 (mg/kg) | Comparator ED50 (mg/kg) |

| Systemic Infection | S. aureus (MSSA) | Methicillin-Susceptible | 36.6 (oral) | Linezolid: 13.2 |

| Systemic Infection | S. aureus (MRSA) | Methicillin-Resistant | - | - |

| Systemic Infection | S. pneumoniae (PSSP) | Penicillin-Susceptible | - | Linezolid: equivalent |

| Systemic Infection | S. pneumoniae (MDRSP) | Multidrug-Resistant | 4.8 (s.c.), 36.6 (oral) | Telithromycin: 13.2; Penicillin V & Clarithromycin: >60[10][11] |

| Thigh Infection | S. aureus (MRSA) | Methicillin-Resistant | Significant reduction in bacterial levels | Similar to Linezolid[10][11] |

| Pneumonia | S. pneumoniae (PSSP) | Penicillin-Susceptible | 23.3 | Moxifloxacin: 14.3[10][12] |

Experimental Protocols

The data presented in this guide were generated using standardized methodologies as described in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to this compound was predominantly determined using the broth microdilution or agar dilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Broth Microdilution: Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. The bacterial inoculum was standardized to a final concentration of approximately 5 x 105 CFU/mL. Plates were incubated at 35°C for 16-20 hours. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

-

Agar Dilution: this compound was incorporated into Mueller-Hinton agar at various concentrations. The agar was supplemented with 5% sheep blood for testing fastidious organisms like Streptococcus pneumoniae.[7] A standardized bacterial suspension was applied to the surface of the agar plates. Following incubation, the MIC was determined as the lowest drug concentration that prevented the growth of more than one colony.

Time-Kill Assays

Time-kill studies were performed to assess the bactericidal or bacteriostatic activity of this compound over time.

-

Methodology: Bacterial cultures in the logarithmic growth phase were exposed to this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x MIC).[7][8] At specified time points (e.g., 0, 3, 6, 12, and 24 hours), aliquots were removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

-

Interpretation: Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is defined as a ≥3-log10 (99.9%) reduction. This compound has generally been observed to be bacteriostatic against staphylococci and bactericidal against some pneumococcal strains at 2x the MIC after 24 hours.[4][7][8]

In Vivo Murine Infection Models

The efficacy of this compound in a living system was assessed using various mouse models of infection.

-

Systemic Infection Model: Mice were infected via intraperitoneal inoculation with a lethal or sublethal dose of bacteria (e.g., S. aureus or S. pneumoniae).[10][13] Treatment with this compound (administered orally or subcutaneously) was initiated shortly after infection. The primary endpoint was the 50% effective dose (ED50), which represents the dose required to protect 50% of the animals from mortality or to achieve a predetermined reduction in bacterial burden.[10][12]

-

Thigh Infection Model: A localized infection was established by intramuscular injection of a bacterial suspension into the thigh of neutropenic mice. This compound was administered, and efficacy was determined by quantifying the reduction in bacterial counts in the infected tissue compared to untreated controls.[10]

-

Pneumonia Model: An intranasal inoculation of S. pneumoniae was used to establish a lung infection. The efficacy of this compound was evaluated by measuring the reduction in bacterial load in the lungs of treated animals.[10]

Conclusion

This compound is a potent inhibitor of peptide deformylase with a broad spectrum of activity against gram-positive bacteria, including strains resistant to commonly used antibiotics. Its novel mechanism of action and demonstrated efficacy in both in vitro and in vivo models underscore the potential of PDF inhibitors as a valuable new class of therapeutic agents in an era of increasing antimicrobial resistance.[1][10]

References

- 1. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Pharmacokinetics of LBM-415: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of LBM-415, a novel peptide deformylase inhibitor. The information presented herein is collated from preclinical and clinical studies to support further research and development of this compound.

Human Pharmacokinetic Data

A clinical trial in healthy volunteers established the pharmacokinetic parameters of orally administered this compound. The study investigated single and multiple dosing regimens in both fed and fasted states. Key findings from this trial are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Dosing Condition |

| Peak Plasma Concentration (Cmax) | 17.85 ± 5.96 µg/mL | 1,000 mg twice daily (b.i.d.) |

| Area Under the Curve (AUC0-24h) | 36.83 ± 10.36 µg/mL·h | 1,000 mg twice daily (b.i.d.) |

| Half-life (t1/2) | 2.18 ± 0.61 h | 1,000 mg single dose |

Data sourced from a study in healthy volunteers. The pharmacokinetics were found to be dose-proportional.[1]

Experimental Protocols

Human Clinical Trial Methodology

The human pharmacokinetic data was obtained from a randomized, double-blind, placebo-controlled study involving healthy volunteers. The study design incorporated both single ascending dose and multiple-dose cohorts.

-

Single-Dose Administration : Oral doses of this compound ranging from 100 mg to 3,000 mg were administered to fasted subjects. A single 1,000 mg dose was also administered to subjects in a fed state to assess the impact of food on absorption.[1]

-

Multiple-Dose Administration : Subjects received multiple oral doses of this compound over 11 days, with regimens ranging from 100 mg once daily (q.d.) to 1,000 mg three times daily (t.i.d.).[1]

At the highest dose of 1,000 mg t.i.d., reversible cyanosis and methemoglobinemia were observed on day 11, indicating a potential safety concern at high exposures.[1]

Figure 1: Workflow of the Human Clinical Trial for this compound Pharmacokinetics.

Preclinical In Vivo Efficacy

In vivo studies in murine infection models have demonstrated the efficacy of this compound against various bacterial pathogens. These studies provide insights into the potential therapeutic doses and routes of administration.

Table 2: In Vivo Efficacy (ED50) of this compound in Murine Infection Models

| Infection Model | Pathogen | Route of Administration | 50% Effective Dose (ED50) |

| Systemic Infection | Multidrug-Resistant S. pneumoniae (MDRSP) | Subcutaneous | 4.8 mg/kg |

| Systemic Infection | Multidrug-Resistant S. pneumoniae (MDRSP) | Oral | 36.6 mg/kg |

| Pneumonia | Penicillin-Susceptible S. pneumoniae (PSSP) | Not specified | 23.3 mg/kg |

Data from various mouse infection models.[2]

Murine Infection Model Protocols

The in vivo efficacy of this compound was evaluated in established mouse models of bacterial infection.

-

Systemic Infection Model : Mice were infected via intraperitoneal inoculation with Staphylococcus aureus (both methicillin-susceptible and -resistant strains) or Streptococcus pneumoniae (penicillin-susceptible and multidrug-resistant strains).[2]

-

Thigh Infection Model : A localized infection was induced by intramuscular injection of methicillin-resistant S. aureus (MRSA) into the thigh.[2]

-

Lung Infection Model : A respiratory tract infection was established through intranasal inoculation of penicillin-susceptible S. pneumoniae.[2]

References

LBM-415: A Technical Overview of a Novel Peptide Deformylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LBM-415, also known as NVP-PDF-713, is a pioneering antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1] This document provides a comprehensive technical guide on this compound, detailing its chemical properties, mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. This compound has demonstrated potent activity against a range of Gram-positive and select Gram-negative bacteria, including strains resistant to existing antibiotic classes.[2][3] Its novel mode of action targets a crucial step in bacterial protein synthesis, making it a significant candidate for addressing the challenge of antimicrobial resistance.

Core Compound Data

The fundamental chemical and registration information for this compound is summarized below.

| Parameter | Value | Reference |

| CAS Number | 478913-91-6 | [1][4] |

| Molecular Weight | 396.41 g/mol | [1][4] |

| Chemical Formula | C18H25FN4O5 | [1] |

| Synonyms | NVP-PDF-713, VIC-104959 | [1][5] |

Mechanism of Action: Inhibition of Peptide Deformylase

This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a metalloenzyme essential for bacterial protein maturation. In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The PDF enzyme is responsible for cleaving the N-terminal formyl group from nascent polypeptide chains. This deformylation is a critical step that allows for further processing of the protein, including the potential removal of the methionine residue, to yield a functional protein. By inhibiting PDF, this compound prevents the maturation of newly synthesized proteins, leading to an accumulation of non-functional, formylated proteins and ultimately resulting in bacteriostasis.[3]

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against clinically relevant pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, have been determined for a variety of bacterial isolates.

| Organism | Number of Strains | MIC90 (μg/mL) | Reference |

| Staphylococcus aureus | 153 | 2 | [2] |

| Streptococcus pneumoniae | 170 | 1 | [2] |

| Other Streptococci | 150 | 1 | [2] |

| Enterococci | 104 | 4 | [2] |

| Moraxella catarrhalis | 103 | 0.5 | [2] |

| Legionella pneumophila | 50 | 0.12 | [2] |

| Haemophilus influenzae | 300 | 4-8 | [2] |

| Gram-positive and -negative anaerobes | 31 | 1 | [2] |

In Vivo Efficacy in Murine Models

The in vivo activity of this compound has been assessed in various mouse infection models, demonstrating its potential for treating systemic and localized bacterial infections. The 50% effective dose (ED50), the dose required to achieve a therapeutic effect in 50% of the subjects, is a key parameter from these studies.

| Infection Model | Pathogen | Administration | ED50 (mg/kg) | Reference |

| Systemic Infection | Multidrug-resistant S. pneumoniae (MDRSP) | Subcutaneous | 4.8 | [6][7] |

| Systemic Infection | Multidrug-resistant S. pneumoniae (MDRSP) | Oral | 36.6 | [6][7] |

| Pneumonia | S. pneumoniae | Oral | 23.3 | [6][7] |

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Dose | Value | Reference |

| Peak Plasma Concentration (Cmax) | 1000 mg b.i.d. | 17.85 ± 5.96 µg/mL | [8] |

| Area Under the Curve (AUC0-24h) | 1000 mg b.i.d. | 36.83 ± 10.36 µg/mL·h | [8] |

| Half-life (t1/2) | 1000 mg single dose | 2.18 ± 0.61 h | [8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.

Methodology:

-

Bacterial Strains: A diverse panel of recent clinical isolates is used.

-

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Antimicrobial Agent Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

-

Microdilution Assay: The assay is performed in microtiter plates. Each well contains the prepared bacterial inoculum and a specific concentration of this compound.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Systemic Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.

Methodology:

-

Animal Model: Female BALB/c mice are used.

-

Infection: Mice are inoculated intraperitoneally with a lethal dose of the challenge organism (e.g., Staphylococcus aureus or Streptococcus pneumoniae).

-

Treatment: this compound is administered at various doses via subcutaneous or oral routes at specified time points post-infection.

-

Observation: The survival of the mice is monitored over a defined period (e.g., 7 days).

-

Data Analysis: The ED50 is calculated from the survival data using statistical methods such as probit analysis.

Caption: Workflow for a murine systemic infection model.

Safety and Tolerability

Clinical studies in healthy volunteers have shown that this compound is generally well-tolerated at lower doses. However, at higher doses (1000 mg t.i.d.), reversible cyanosis and methemoglobinemia have been observed, indicating potential safety concerns at elevated concentrations.[8]

Conclusion

This compound represents a promising development in the search for new antibacterial agents. Its novel mechanism of action as a peptide deformylase inhibitor provides a valuable tool against drug-resistant pathogens. The data presented in this technical guide underscore its potent in vitro and in vivo activity. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and establish a safe and effective dosing regimen for the treatment of bacterial infections.

References

- 1. medkoo.com [medkoo.com]

- 2. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ebiohippo.com [ebiohippo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

LBM-415: A Technical Guide for the Treatment of Community-Acquired Respiratory Infections

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LBM-415 (also known as NVP PDF-713) is a novel, synthetic antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1] It was developed for both oral and parenteral administration to treat community-acquired respiratory tract infections (RTIs) and other serious infections caused by susceptible bacteria.[1] As the first PDF inhibitor to advance to clinical trials, this compound showed promising in vitro and in vivo activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains.[1] However, its clinical development was ultimately hampered by significant safety concerns, specifically the induction of methemoglobinemia at therapeutic doses. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the critical safety findings that impacted its development trajectory.

Mechanism of Action: Inhibition of Peptide Deformylase

This compound exerts its antibacterial effect by targeting and inhibiting peptide deformylase (PDF), a crucial bacterial enzyme.[2] PDF is a metalloenzyme that plays an essential role in bacterial protein synthesis by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is vital for protein maturation and function in bacteria.[2] The inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately resulting in a bacteriostatic effect.[1][2] Human cells do not utilize N-formylmethionine for the initiation of cytoplasmic protein synthesis, making PDF a highly selective and attractive target for antibacterial therapy.[2]

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and some Gram-negative bacteria that are common causative agents of community-acquired respiratory infections. Its activity is generally unaffected by resistance to other antibiotic classes.[3]

Quantitative Data

The minimum inhibitory concentrations (MICs) of this compound against key respiratory pathogens are summarized in the tables below.

Table 1: In Vitro Activity of this compound Against Gram-Positive Respiratory Pathogens

| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Streptococcus pneumoniae (170) | 1 | 1 | ≤0.06 - 2 | [4] |

| Streptococcus pneumoniae (300) | - | - | 0.03 - 4.0 | [5] |

| Staphylococcus aureus (153) | 1 | 2 | ≤0.06 - 2 | [1][4] |

| Mycoplasma pneumoniae (100) | - | 0.001 | ≤0.008 | [6] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Respiratory Pathogens

| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Haemophilus influenzae (300) | 4 | 4-8 | ≤0.06 - >32 | [4] |

| Moraxella catarrhalis (103) | 0.25 | 0.5 | ≤0.06 - 1 | [4] |

| Legionella pneumophila (50) | 0.12 | 0.12 | 0.06 - 0.25 | [4] |

Experimental Protocols

The in vitro activity of this compound was primarily determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are then suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in microtiter plates to achieve a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 2: Workflow for Broth Microdilution MIC Assay.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in various murine infection models, including a pneumonia model, which is particularly relevant for its intended indication.

Quantitative Data

Table 3: In Vivo Efficacy of this compound in Murine Pneumonia Model

| Pathogen | Mouse Strain | This compound Dose (mg/kg) | Efficacy Endpoint | Result | Reference(s) |

| Streptococcus pneumoniae | BALB/c | 20, 40, 80 (p.o., b.i.d.) | Reduction in lung bacterial count | Significant, dose-dependent reduction | [6] |

| Streptococcus pneumoniae | BALB/c | - | ED50 | 23.3 mg/kg | |

| Mycoplasma pneumoniae | BALB/c | 50 (s.c., q.d.) | Reduction in lung histopathology score | Significant reduction | [7] |

Experimental Protocols

Protocol: Streptococcus pneumoniae Lung Infection Model

-

Animal Model: Female BALB/c mice (19-22 g) are typically used.[8]

-

Infection: Mice are anesthetized, and a log-phase culture of S. pneumoniae (e.g., ATCC 6303) is administered via intranasal inoculation (e.g., 1.4 x 10⁵ CFU per mouse in 50 µL).[8]

-

Treatment: Treatment with this compound (e.g., administered orally twice daily) or a vehicle control is initiated 16 hours post-infection and continued for a specified duration (e.g., 3 days).[8]

-

Efficacy Assessment: One day after the cessation of treatment, mice are euthanized, and their lungs are harvested and homogenized. The bacterial load (CFU/lung) is determined by plating serial dilutions of the lung homogenates on appropriate agar. The 50% effective dose (ED50), the dose that reduces the bacterial lung burden by a specified amount (e.g., >4 log10) in 50% of the treated animals, can also be calculated.[8]

References

- 1. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Antimicrobial activity of a novel peptide deformylase inhibitor, LBM415, tested against respiratory tract and cutaneous infection pathogens: a global surveillance report (2003-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

- 5. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Evaluation of LBM415 (NVP PDF-713), a Novel Peptide Deformylase Inhibitor, for Treatment of Experimental Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical studies of LBM-415 as an antibacterial agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

LBM-415, also known as NVP PDF-713, is a pioneering antibacterial agent from the novel peptide deformylase (PDF) inhibitor class.[1] It has been developed for both parenteral and oral administration to combat community-acquired respiratory tract diseases and serious infections caused by antimicrobial-resistant Gram-positive cocci.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[2][3] PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides, a vital step for protein maturation.[3][4] By inhibiting this enzyme, this compound effectively halts bacterial growth, demonstrating a primarily bacteriostatic action.[1][5] The hydroxamate group within the this compound structure is key to its function, acting as a chelating agent that binds to the metal ion in the active site of the PDF enzyme, leading to potent, competitive, and reversible inhibition.[3]

In Vitro Activity

The in vitro antibacterial spectrum of this compound has been extensively evaluated against a wide range of clinical isolates. The compound demonstrates potent activity against various Gram-positive and select Gram-negative bacteria.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC data for this compound against key bacterial pathogens. MICs were determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of this compound Against Gram-Positive Cocci

| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (153) | 1 | 2 | ≤2 | [1] |

| - Oxacillin-Susceptible | 1 | 2 | - | [1] |

| - Oxacillin-Resistant | 0.5 | 2 | - | [1] |

| Staphylococcus aureus (258) | 1.0 | 2.0 | ≤0.06 - 4.0 | [6][7] |

| Coagulase-Negative Staphylococci (258) | 1.0 | 2.0 | ≤0.06 - 4.0 | [6][7] |

| Streptococcus pneumoniae (170) | - | 1 | - | [1] |

| Streptococcus pneumoniae (300) | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0 | [8][9] |

| Other Streptococci (150) | - | 1 | - | [1] |

| Enterococci (104) | - | 4 | - | [1] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Haemophilus influenzae (300) | - | 4 - 8 | - | [1] |

| Moraxella catarrhalis (103) | - | 0.5 | - | [1] |

| Legionella pneumophila (50) | - | 0.12 | - | [1] |

Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria

| Organism (No. of Strains) | MIC90 (µg/mL) | Inhibition Concentration | Reference |

| Gram-positive and -negative anaerobes (31) | 1 | ≤4 µg/mL | [1] |

| - including Bacteroides spp. (22) | 1 | ≤4 µg/mL | [1] |

Experimental Protocols: MIC Determination

Broth Microdilution Method (based on CLSI guidelines)

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in 96-well microtiter plates containing CAMHB.

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in various murine infection models, showcasing its potential for treating systemic and localized bacterial infections.

Data Presentation: 50% Effective Dose (ED50)

The following table summarizes the ED50 values of this compound in different mouse infection models.

Table 4: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | Administration Route | ED50 (mg/kg) | Comparator (ED50, mg/kg) | Reference |